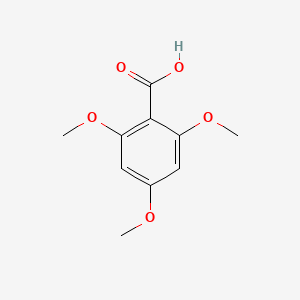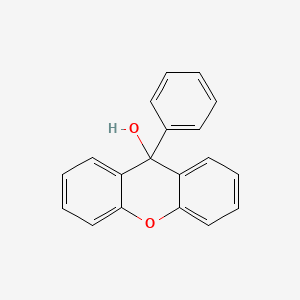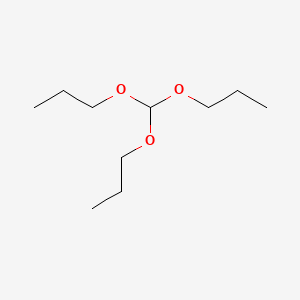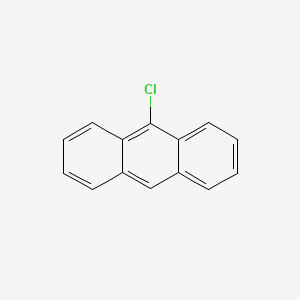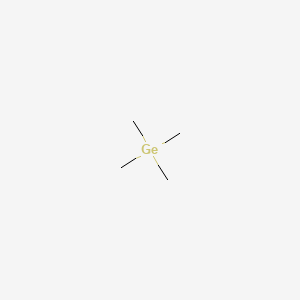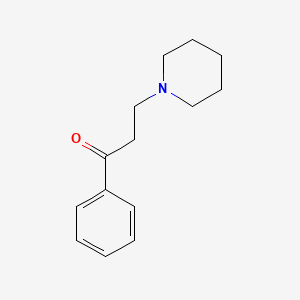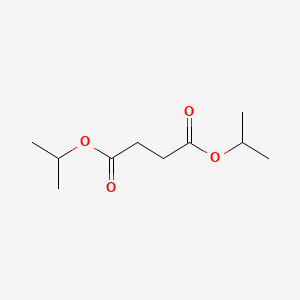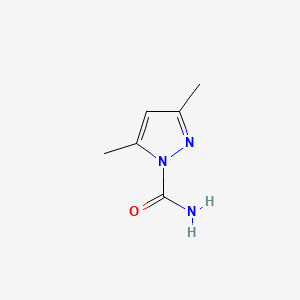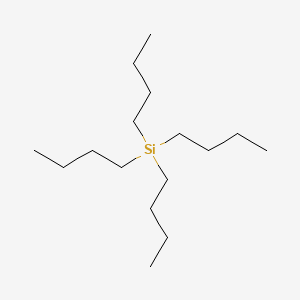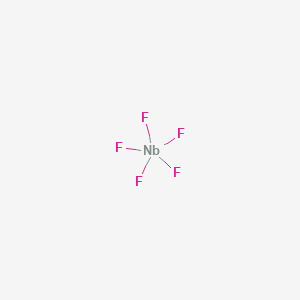
Fluorure de niobium(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium(V) fluoride, also known as niobium pentafluoride, is an inorganic compound with the formula NbF5 . It is a colorless solid and is used as a starting material to prepare other niobium compounds . It acts as an intermediate during the recovery of niobium metal .
Synthesis Analysis
Niobium(V) fluoride is obtained by the reaction of niobium metal in a stream of dilute elemental fluorine at 473 K and subsequent sublimation . The as-obtained bulk phase compound was shown to be pure by powder X-ray diffraction at 293 K and by IR and Raman spectroscopy .Molecular Structure Analysis
As shown by X-ray crystallography, the solid consists of tetramers [NbF5]4 . This structure is related to that for WOF4 .Chemical Reactions Analysis
Niobium(V) fluoride reacts with hydrogen fluoride to give H2NbF7, a superacid . In hydrofluoric acid, NbF5 converts to [NbF7]2- and [NbF5O]2- . The relative solubility of K2[MFO] (M = Nb, Ta) is the basis of the Marignac process for the separation of Nb and Ta .Physical And Chemical Properties Analysis
Niobium(V) fluoride has a molar mass of 187.898 g/mol . It is a colorless hygroscopic solid with a density of 3.293 g/cm3 . It melts at 72 to 73 °C and vaporizes at 236 °C . It reacts with water and is slightly soluble in chloroform, carbon disulfide, and sulfuric acid .Applications De Recherche Scientifique
Fluorure de niobium(V) : Analyse exhaustive des applications de la recherche scientifique
Production de métaux : Le fluorure de niobium(V) est utilisé dans des applications sensibles à l'oxygène, telles que la production de métaux. Sa nature insoluble dans l'eau le rend adapté à de tels environnements .
Synthèse d'autres composés du niobium : Il sert de matière première pour la préparation de divers composés du niobium, jouant un rôle crucial dans le processus de synthèse .
Produit intermédiaire dans la récupération du niobium métallique : Ce composé agit comme un intermédiaire lors de la récupération du niobium métallique, qui est essentiel pour diverses applications industrielles .
Dispositifs optoélectroniques et revêtements optiques : Les propriétés du fluorure de niobium(V) le rendent utile dans les dispositifs optoélectroniques et les revêtements optiques, améliorant les performances et la durabilité .
Catalyse : Ses caractéristiques chimiques sont avantageuses en catalyse, aidant dans les réactions et les processus chimiques .
Capteurs de gaz : La sensibilité du composé aux gaz permet de l'utiliser dans les capteurs de gaz, qui sont essentiels à la surveillance environnementale et à la sécurité .
Applications dans le domaine médical : La recherche suggère des applications potentielles dans le domaine médical, bien que les utilisations spécifiques ne soient pas détaillées dans les résultats de la recherche .
Électronique et photonique : En raison de ses propriétés électriques, le fluorure de niobium(V) est important dans la microélectronique et la photonique, impactant l'efficacité et les capacités des dispositifs .
Pour des informations plus détaillées sur chaque application, des recherches supplémentaires et l'accès à des bases de données scientifiques spécialisées seraient nécessaires.
American Elements - Fluorure de niobium(V) Scientific.net - Importance de l'oxyde de niobium (V) pour les applications pratiques : Une revue Fisher Sci - Fluorure de niobium(V), 99 %, produits chimiques Thermo Scientific
Mécanisme D'action
Target of Action
Niobium(V) fluoride, also known as niobium pentafluoride, is an inorganic compound that primarily targets metallic materials due to its strong Lewis acid properties . It is often used as a starting material to prepare other niobium compounds .
Mode of Action
Niobium(V) fluoride interacts with its targets through a series of reduction processes. In a research, the reduction mechanism of Niobium(V) under various fluoride ion to niobium ion ratios was investigated. The electrode reduction process of Niobium(V) ion was found to be shortened to Niobium(V) → Niobium(III) → Niobium when the ratio was equal to 1.0. Furthermore, the electrode reduction process of Niobium(V) ion transforms to Niobium(V) → Niobium(IV) → Niobium when the ratio was greater than or equal to 5.0 .
Biochemical Pathways
It is known that high levels of fluoride can activate apoptotic pathways
Pharmacokinetics
It is known that niobium(v) fluoride is a colorless solid with a molar mass of 18790 g/mol . It is slightly soluble in chloroform, carbon disulfide, and sulfuric acid . It reacts with water , which may affect its bioavailability.
Result of Action
The result of Niobium(V) fluoride’s action is the production of reduced forms of niobium, such as Niobium(III) and Niobium(IV), depending on the fluoride ion to niobium ion ratio . Metallic niobium can be collected on a molybdenum electrode under the condition of higher fluoride content after electrolysis in the melt .
Action Environment
The action of Niobium(V) fluoride is influenced by environmental factors such as the presence of other ions and the temperature. For instance, the reduction process of Niobium(V) ion is affected by the fluoride ion to niobium ion ratio . Additionally, Niobium(V) fluoride has a melting point of 72 to 73 °C and a boiling point of 236 °C , which may influence its stability and efficacy under different environmental conditions.
Safety and Hazards
Orientations Futures
Niobium-based materials, including Niobium(V) fluoride, have been receiving significant interest due to their versatile electrochemical properties . For example, they have been shown to be outstanding cathode materials for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, studies have shown that niobium oxides show excellent potential as catalyst materials for the production of fuels and chemicals from biomass sources . Therefore, the future directions of Niobium(V) fluoride could be in these areas.
Propriétés
| { "Design of the Synthesis Pathway": "Niobium(V) fluoride can be synthesized by reacting niobium pentachloride with hydrogen fluoride gas.", "Starting Materials": [ "Niobium pentachloride", "Hydrogen fluoride gas" ], "Reaction": [ "Niobium pentachloride is placed in a reaction vessel.", "Hydrogen fluoride gas is introduced into the reaction vessel.", "The reaction vessel is heated to a temperature of 300-400°C.", "The niobium pentachloride reacts with the hydrogen fluoride gas to form niobium(V) fluoride and hydrogen chloride gas.", "The niobium(V) fluoride is collected and purified." ] } | |
Numéro CAS |
7783-68-8 |
Formule moléculaire |
F5Nb |
Poids moléculaire |
187.89839 g/mol |
Nom IUPAC |
niobium(5+);pentafluoride |
InChI |
InChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5 |
Clé InChI |
AOLPZAHRYHXPLR-UHFFFAOYSA-I |
SMILES |
F[Nb](F)(F)(F)F |
SMILES canonique |
[F-].[F-].[F-].[F-].[F-].[Nb+5] |
Autres numéros CAS |
7783-68-8 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




